molecular formula C20H19N5O2S B14992569 3-(2-ethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

3-(2-ethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Cat. No.: B14992569
M. Wt: 393.5 g/mol
InChI Key: ORTUHJNVEIVYFL-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the triazole moiety: This step involves the reaction of the oxadiazole intermediate with a suitable triazole precursor, often under reflux conditions in the presence of a catalyst.

    Attachment of the ethoxyphenyl group: This is usually done through a nucleophilic substitution reaction, where the ethoxyphenyl group is introduced to the oxadiazole-triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions (e.g., reflux, microwave irradiation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

3-(2-ethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is investigated for its use in materials science, including the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, metabolic pathways, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
  • 3-(2-chlorophenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
  • 3-(2-fluorophenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Uniqueness

What sets 3-(2-ethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for certain applications.

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H19N5O2S/c1-3-26-16-12-8-7-11-15(16)18-21-17(27-24-18)13-28-20-23-22-19(25(20)2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3

InChI Key

ORTUHJNVEIVYFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C)C4=CC=CC=C4

Origin of Product

United States

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